9-Oxa-5-azaspiro[3.6]decane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-oxa-5-azaspiro[3.6]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-3-8(4-1)7-10-6-2-5-9-8/h9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDHADWSWRZUDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)COCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chiral Resolution:racemic 9 Oxa 5 Azaspiro 3.6 Decane or Its Derivatives Can Be Separated into Their Constituent Enantiomers Through Classical Resolution Techniques, Such As the Formation of Diastereomeric Salts with a Chiral Resolving Agent, Followed by Separation and Liberation of the Individual Enantiomers.
Conformational Landscape and Preferred Conformations of the Spiro[3.6]decane Ring System
The conformational preferences of the this compound ring system are dictated by the interplay of ring strain, torsional strain, and transannular interactions within and between the cyclobutane (B1203170) and the 1-oxa-5-azacycloheptane rings. While specific experimental data for this compound is not extensively documented, its conformational landscape can be inferred from the analysis of its constituent rings and related spirocyclic systems.
The cyclobutane ring is known to adopt a puckered conformation to relieve some of the inherent angle strain. This puckering can be described by a puckering amplitude and a phase angle. In a spirocyclic system, the fusion to the larger ring will likely influence the degree of puckering.
The seven-membered 1-oxa-5-azacycloheptane ring is considerably more flexible and can exist in a variety of twist-chair and twist-boat conformations. The presence of the oxygen and nitrogen heteroatoms introduces additional complexity due to the differing bond lengths (C-O vs. C-N vs. C-C) and the potential for intramolecular hydrogen bonding, which can stabilize certain conformations. The lowest energy conformations are expected to be those that minimize steric hindrance and torsional strain. Computational modeling of analogous systems suggests that twist-chair conformations are generally of lower energy than twist-boat forms.
Table 1: Predicted Low-Energy Conformers of this compound
| Conformer | Ring Pucker (Cyclobutane) | Conformation (1-Oxa-5-azacycloheptane) | Predicted Relative Energy (kcal/mol) |
| A | Puckered | Twist-Chair (TC1) | 0.0 |
| B | Puckered | Twist-Chair (TC2) | 0.8 |
| C | Puckered | Twist-Boat (TB1) | 2.5 |
Note: The data in this table is hypothetical and based on computational predictions for analogous spirocyclic systems. Actual values for this compound may vary.
Influence of the Spirocenter on Molecular Rigidity and Flexibility in Related Scaffolds
The spirocenter, a quaternary carbon atom common to both rings, imparts a significant degree of rigidity to the molecular scaffold. This is a general feature of spirocyclic compounds, which are often explored as conformationally restricted analogues of more flexible acyclic or monocyclic molecules. The spiro-fusion restricts the rotational freedom of the bonds connected to the spiro-atom, thereby reducing the number of accessible conformations compared to a non-spirocyclic analogue.
In the case of this compound, the spirocenter locks the relative orientation of the cyclobutane and the 1-oxa-5-azacycloheptane rings. While the seven-membered ring retains some conformational flexibility, the possible interconversions between its various forms (e.g., twist-chair to twist-boat) will be energetically different from those in an isolated 1-oxa-5-azacycloheptane ring due to the steric constraints imposed by the fused cyclobutane ring. This conformational restriction can be advantageous in the design of biologically active molecules, as it can lead to a higher affinity and selectivity for a specific biological target by pre-organizing the molecule in a bioactive conformation.
Stereochemical Control in the Synthesis of this compound Derivatives
The synthesis of this compound derivatives with defined stereochemistry at the spirocenter and any additional stereocenters on the rings is a significant challenge. The enantioselective synthesis of spirocycles is an active area of research in organic chemistry. researchgate.net Several strategies can be envisioned for achieving stereochemical control in the synthesis of this scaffold.
One approach involves the use of chiral starting materials. For instance, a chiral cyclobutane derivative could be used as a building block to construct the spirocyclic system. Alternatively, a chiral auxiliary could be employed to direct the stereochemical outcome of a key bond-forming reaction that creates the spirocenter.
Asymmetric catalysis represents another powerful tool for the stereoselective synthesis of spirocycles. For example, a catalytic asymmetric intramolecular cyclization could be employed to construct the spirocyclic core with high enantioselectivity. The choice of catalyst and reaction conditions would be crucial for achieving the desired stereochemical outcome.
Furthermore, diastereoselective reactions can be utilized to control the relative stereochemistry of multiple stereocenters within the molecule. For instance, the introduction of a substituent on the 1-oxa-5-azacycloheptane ring could be directed by the existing stereochemistry of the spirocenter.
Impact of Substituents on the Global Conformation of Oxa-azaspirodecane Systems
The introduction of substituents on the this compound scaffold can have a profound impact on its conformational preferences. The size, stereochemistry, and electronic nature of the substituents will influence the relative energies of the different conformers.
Intramolecular interactions, such as hydrogen bonding, can also play a significant role in determining the preferred conformation. For instance, a substituent on the nitrogen atom of the azepane ring could participate in hydrogen bonding with the oxygen atom, leading to a more folded and rigid conformation. The interplay of these steric and electronic effects will ultimately determine the global conformation of the substituted this compound derivative.
Table 2: Predicted Conformational Preference of a Substituted this compound
| Substituent | Position | Predicted Dominant Conformer | Rationale |
| Methyl | C2 (Cyclobutane) | Puckered with equatorial methyl | Minimization of steric strain |
| Hydroxyl | N5 (Azepane) | Twist-Chair with intramolecular H-bond to O9 | Stabilization through hydrogen bonding |
| Phenyl | C6 (Azepane) | Twist-Chair with equatorial phenyl | Avoidance of 1,3-diaxial interactions |
Note: The information in this table is based on general principles of conformational analysis and may not represent the actual conformational behavior of substituted 9-Oxa-5-azaspiro[3.6]decanes.
Structural Modifications and Derivatization Strategies for the 9 Oxa 5 Azaspiro 3.6 Decane Nucleus
Functionalization of the Nitrogen Atom in the Azaspirocyclic Moiety
The secondary amine within the 9-Oxa-5-azaspiro[3.6]decane moiety serves as a prime site for synthetic elaboration, allowing for the introduction of a wide array of substituents to modulate the compound's physicochemical properties. While specific examples of N-phenylamino derivatives for the this compound scaffold are not extensively documented in publicly available research, the general principles of N-arylation are well-established in heterocyclic chemistry. Such transformations would typically involve the coupling of the parent spirocycle with an appropriate aryl partner.
In related azaspirocyclic systems, such as 2-azaspiro[4.4]nonane and 2-azaspiro[4.5]decane, the synthesis of N-phenylamino derivatives has been explored for their potential anticonvulsant activities. These studies provide a conceptual framework for the potential derivatization of this compound. The synthetic strategies employed in these analogous systems often involve the reaction of the azaspirocycle with substituted anilines or the use of Buchwald-Hartwig amination conditions to form the C-N bond. The electronic nature of the substituents on the phenyl ring can be systematically varied to probe structure-activity relationships.
Synthesis of Annelated and Bridged Systems Incorporating the Oxa-azaspirodecane Framework
The creation of annelated and bridged systems from the this compound framework represents a significant step up in molecular complexity, leading to novel three-dimensional structures. While specific literature detailing these transformations for this exact spirocycle is scarce, general synthetic strategies for the annelation of heterocyclic rings can be considered.
One potential approach involves the functionalization of the carbon atoms of the azepane or oxetane rings, followed by intramolecular cyclization reactions. For instance, the introduction of a suitable functional group on the carbon backbone could facilitate the formation of a new fused ring. The nitrogen atom can also serve as a reactive handle for building more complex structures. For example, reaction with bifunctional reagents could lead to the formation of bridged systems where a new chain of atoms connects different parts of the spirocyclic core.
Isomeric and Analogous Transformations within the Oxa-azaspirodecane Series
The synthesis and study of isomers and analogues of this compound provide valuable insights into the influence of ring size and heteroatom position on the molecule's properties. Several isomers of this compound exist, including 1-oxa-8-azaspiro[4.5]decane and 8-oxa-2-azaspiro[4.5]decane. Research into these related structures can often inform the potential chemistry of the this compound nucleus.
For instance, the synthesis of 1-oxa-8-azaspiro[4.5]decane derivatives has been pursued for the development of radioligands for sigma-1 receptors. These studies highlight the potential of this class of compounds in neuropharmacology. The synthetic routes to these isomers often involve multi-step sequences starting from commercially available precursors and can provide strategic guidance for the synthesis of novel this compound analogues.
Preparation of Complex Molecular Architectures Featuring the this compound Core
The incorporation of the this compound core into larger and more complex molecular architectures is a key strategy for the development of new chemical entities with tailored functions. This can be achieved by utilizing the spirocycle as a building block in multi-component reactions or by attaching it to other molecular scaffolds.
While specific examples for this compound are not readily found in the literature, the principles of scaffold decoration are widely applied in medicinal chemistry. For example, the spirocyclic amine could be used to displace a leaving group on a larger molecule, or it could be acylated with a complex carboxylic acid. The development of synthetic methodologies that allow for the efficient and selective incorporation of this spirocyclic motif into diverse molecular frameworks will be crucial for unlocking its full potential in various scientific disciplines.
Academic Research on the Biological Activity of 9 Oxa 5 Azaspiro 3.6 Decane Derivatives
Design and Synthesis of 9-Oxa-5-azaspiro[3.6]decane Analogs for Biological Evaluation
The rational design of this compound analogs is often guided by the structural features of known biologically active molecules and the desire to explore new chemical space. The synthesis of related oxa-azaspirocyclic systems, such as 1-oxa-8-azaspiro[4.5]decanes and 1-oxa-9-azaspiro[5.5]undecanes, provides a foundational framework for the potential synthesis of this compound derivatives. These synthetic strategies often involve multi-step sequences that allow for the introduction of diverse substituents to probe biological interactions. For instance, the synthesis of 1-oxa-8-azaspiro[4.5]decan-3-one derivatives has been achieved by incorporating a tetrahydrofuran (B95107) ring moiety into an 8-azaspiro[4.5]decane skeleton nih.gov. This approach highlights a modular strategy where different ring systems can be combined to create novel spirocyclic scaffolds.
While a specific, detailed synthetic route for this compound is not extensively documented in publicly available research, analogous syntheses suggest that key steps would likely involve the formation of the core spirocyclic structure followed by functionalization. The choice of starting materials and reaction conditions would be crucial in controlling the stereochemistry of the final compounds, which is often a critical determinant of biological activity.
Structure-Activity Relationship (SAR) Profiling of Functionalized Oxa-azaspirodecane Compounds
The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, providing insights into how chemical modifications influence the biological activity of a compound series. For oxa-azaspirodecane compounds, SAR studies have been instrumental in optimizing their potency and selectivity for various biological targets.
Investigation of Spirocyclic Motif Contribution to Biological Potency and Selectivity
The spirocyclic motif is a key structural feature that imparts conformational rigidity and a three-dimensional arrangement of functional groups. This defined spatial orientation can lead to enhanced binding affinity and selectivity for a specific biological target. In the context of related oxa-azaspiro compounds, the spirocyclic core is believed to orient substituents in a manner that optimizes interactions with the active site of an enzyme or the binding pocket of a receptor. For example, in the development of M1 muscarinic agonists based on the 1-oxa-8-azaspiro[4.5]decane skeleton, the spirocyclic framework was designed to mimic the spatial arrangement of functional groups in the natural ligand, muscarone (B76360) nih.gov. This structural constraint is thought to be a key contributor to the observed biological activity.
Analysis of Substituent Effects on Receptor Binding and Enzyme Inhibition
The functionalization of the oxa-azaspirodecane core with various substituents allows for a systematic investigation of their effects on biological activity. These studies are crucial for fine-tuning the pharmacological profile of a lead compound.
In the case of soluble epoxide hydrolase (sEH) inhibitors, a related class of compounds, the nature of the substituents on the spirocyclic scaffold has been shown to significantly impact inhibitory potency. While direct SAR data for this compound derivatives as sEH inhibitors is not available, studies on other spirocyclic sEH inhibitors can provide valuable insights. For instance, the exploration of different substituents on a spirocyclic core can modulate properties such as lipophilicity and hydrogen bonding capacity, which are critical for enzyme inhibition.
The following table illustrates the impact of substituents on the inhibitory activity of a series of 1-oxa-8-azaspiro[4.5]decane derivatives against the M1 muscarinic receptor, providing a model for how such SAR studies are conducted.
| Compound | R1 | R2 | M1 Receptor Affinity (Ki, nM) |
| 1 | CH3 | =O | 10 |
| 2 | C2H5 | =O | 15 |
| 3 | CH3 | =CH2 | 5 |
| 4 | CH3 | -OH | 25 |
This table is a representative example based on findings for 1-oxa-8-azaspiro[4.5]decane derivatives to illustrate SAR principles and does not represent data for this compound.
Mechanistic Studies of Biological Action
Understanding the mechanism through which a compound exerts its biological effect is crucial for its development as a therapeutic agent. For derivatives of this compound, mechanistic studies would focus on their interactions with specific enzymes and receptors.
Enzyme Inhibition Studies (e.g., Soluble Epoxide Hydrolase (sEH) and DprE1)
Soluble Epoxide Hydrolase (sEH): The sEH enzyme is a well-established therapeutic target for a range of inflammatory and cardiovascular diseases. Inhibition of sEH increases the levels of endogenous anti-inflammatory lipid mediators. While direct studies on this compound are not prominent, the broader class of spirocyclic compounds has been explored as sEH inhibitors. The rigid spirocyclic core can position key pharmacophoric elements, such as urea (B33335) or amide groups, for optimal interaction with the catalytic residues of the sEH active site.
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1): DprE1 is an essential enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov It is a validated target for the development of new anti-tubercular drugs. nih.gov DprE1 catalyzes a critical epimerization step in the synthesis of decaprenylphosphoryl-D-arabinose, a precursor for the arabinan (B1173331) components of the mycobacterial cell wall. nih.gov The discovery of novel DprE1 inhibitors is an active area of research, and the unique structural features of the this compound scaffold could offer a new chemical starting point for the design of such inhibitors. Both covalent and non-covalent inhibitors of DprE1 have been identified, and the spiro[3.6]decane framework could potentially be elaborated to interact with key residues in the enzyme's active site. nih.gov
Receptor Agonism/Antagonism Research (e.g., NPY Y5 Receptor Modulation)
Neuropeptide Y Y5 Receptor (NPY Y5R): The NPY Y5 receptor is a G-protein coupled receptor that plays a role in the regulation of energy homeostasis and has been investigated as a potential target for the treatment of obesity. nih.gov The NPY system is complex, with multiple receptor subtypes, making the development of selective ligands challenging. While natural peptide ligands for the Y5 receptor are known, the discovery of small molecule modulators is an area of interest. nih.gov There is currently no published research directly linking this compound derivatives to NPY Y5 receptor modulation. However, the exploration of novel, conformationally restricted scaffolds like this spirocycle could be a viable strategy in the search for selective small-molecule ligands for the NPY Y5 receptor. Such compounds could potentially mimic the presentation of key pharmacophores found in the native peptide ligands. nih.gov
Lack of Sufficient Data on this compound Derivatives Hinders Comprehensive Analysis
Sufficient peer-reviewed academic research specifically detailing the cellular permeability, intracellular target engagement, and preclinical pharmacokinetics and pharmacodynamics of this compound and its derivatives is not available in the public domain. While research exists on related spirocyclic compounds and their interactions with biological targets, a direct and detailed investigation into the specific compound of interest, this compound, is not presently documented in accessible scientific literature. Consequently, a thorough and scientifically accurate article adhering to the requested outline cannot be generated at this time.
General principles of medicinal chemistry and pharmacology suggest that the unique three-dimensional structure of spiro compounds can influence their biological activity. However, without specific experimental data on this compound, any discussion would be speculative and fall outside the required scope of a scientifically rigorous article.
Similarly, while the GABA(A) receptor is a common target for neurologically active compounds, and research has been conducted on various ligands, specific studies detailing the interaction of this compound derivatives with these receptors are not found in the provided search results. The available information touches upon other azaspiro compounds, but this information cannot be extrapolated to the specific this compound core.
Further research and publication in peer-reviewed journals are necessary to provide the specific data required to fulfill the requested article's outline.
Computational Chemistry and Theoretical Studies of 9 Oxa 5 Azaspiro 3.6 Decane
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
No specific studies detailing quantum chemical calculations for 9-Oxa-5-azaspiro[3.6]decane were found. Such research would typically involve using methods like Density Functional Theory (DFT) or ab initio calculations to determine properties such as molecular orbital energies, electron density distribution, and electrostatic potential. These calculations would provide insights into the molecule's reactivity, stability, and would allow for the prediction of its spectroscopic signatures (e.g., NMR, IR spectra).
Molecular Modeling and Dynamics Simulations for Ligand-Protein Interaction Analysis
There is no available research on the molecular modeling or dynamics simulations of this compound interacting with any specific protein targets. This type of study would be essential to hypothesize its potential as a ligand for various receptors or enzymes. The process would involve docking the spirocycle into the active site of a protein and running simulations to observe the stability of the complex and the nature of the intermolecular interactions.
Conformational Analysis and Energy Minimization Studies of the Spirocyclic System
A conformational analysis of the this compound system has not been published. This research would identify the most stable three-dimensional arrangements (conformers) of the molecule. By calculating the potential energy of different conformers, researchers can determine the lowest energy state, which is crucial for understanding how the molecule will present itself for interaction with other molecules.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for this compound Derivatives
QSAR and pharmacophore modeling studies require a dataset of analogous compounds with known biological activities. As there are no published studies on the biological activities of a series of this compound derivatives, the development of QSAR or pharmacophore models is not feasible at this time. Such studies would be instrumental in designing new derivatives with potentially enhanced or more specific biological effects.
Applications in Chemical Biology and Future Research Directions
Strategic Use of Spirocyclic Scaffolds in Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds, and its success is highly dependent on the quality and diversity of the fragment library used. stonyfield.com Spirocyclic scaffolds, including oxa-azaspirocycles, are increasingly utilized in FBDD due to their distinct advantages over traditional flat, aromatic systems. orst.edusemanticscholar.orgresearchgate.net
The primary advantage of spirocycles is their inherent three-dimensionality. latrobe.edu.au This rigid, non-planar structure allows for the precise projection of functional groups into three-dimensional space, which can facilitate more specific and significant interactions with the complex binding sites of biological targets like proteins. latrobe.edu.au In contrast to flat molecules, the sp³-rich nature of spirocyclic fragments generally leads to improved physicochemical properties, such as increased solubility and better pharmacokinetic profiles. orst.edu
Key strategic uses in FBDD include:
Enhanced Exploration of Chemical Space: Incorporating spirocyclic fragments into screening libraries increases structural novelty and three-dimensionality, allowing for the exploration of previously inaccessible areas of chemical space. orst.eduresearchgate.net
Scaffold Hopping and Lead Optimization: Spirocyclic moieties can be introduced into existing drug candidates to rigidify the structure, lock in a bioactive conformation, and improve binding affinity while reducing off-target effects. orst.edu
Improved Drug-like Properties: The shift from sp²-rich flat structures to sp³-rich spirocyclic scaffolds often correlates with greater clinical success by enhancing potency, selectivity, and solubility.
The development of efficient synthetic routes to biologically relevant, fragment-like heterocyclic spirocycles is crucial. stonyfield.com Cycloaddition strategies, for example, have been employed to generate diverse libraries of heterocyclic spirocycles suitable for FBDD campaigns in just a few steps from commercially available materials. stonyfield.com
Potential for 9-Oxa-5-azaspiro[3.6]decane Derivatives in Agrochemical Research
The search for novel pesticides with improved efficacy and unique modes of action is a critical endeavor in modern agriculture. Spiro compounds have garnered considerable attention in pesticide development due to their unique structures and mechanisms of action, which may help circumvent growing issues of pest resistance. acs.orgnih.govbohrium.comresearchgate.net The structural attributes of the this compound core suggest its derivatives could be promising candidates for agrochemical research.
Research has demonstrated that various spiro compounds exhibit a wide range of biological activities relevant to crop protection. acs.orgnih.govbohrium.com These activities provide a strong rationale for exploring oxa-azaspirocyclic derivatives in this sector.
Established Agrochemical Activities of Spirocyclic Compounds
| Activity Type | Description |
|---|---|
| Insecticidal | Effective against various insect species, including sap-sucking pests like aphids. youtube.com |
| Fungicidal | Used to control fungal problems such as molds, mildew, and rust. nih.govbohrium.com |
| Herbicidal | Capable of killing or inhibiting the growth of unwanted plants (weeds). nih.govbohrium.com |
| Bactericidal | Shows activity against harmful bacteria affecting plants. nih.govbohrium.com |
| Antiviral | Demonstrates potential in controlling plant viruses. nih.govbohrium.com |
| Plant Growth Regulation | Can be used to alter or control the growth of plants. nih.govbohrium.com |
A key mechanism of action for some spirocyclic insecticides is the inhibition of the enzyme acetyl-CoA carboxylase (ACC). youtube.com This enzyme is vital for lipid biosynthesis in pests, and its inhibition leads to insect mortality. youtube.com This unique mode of action makes spirocyclic compounds valuable tools in pest management programs, as cross-resistance with other pesticide classes is less likely. youtube.com The development and screening of novel this compound derivatives could therefore lead to a new generation of effective and sustainable agrochemicals.
Exploration of Novel Synthetic Methodologies to Access Diverse Oxa-azaspirocyclic Libraries
The full potential of oxa-azaspirocyclic scaffolds can only be realized through the development of efficient and versatile synthetic methods capable of generating large and diverse libraries of compounds. Traditional synthetic approaches can be challenging due to the quaternary spirocenter. researchgate.net However, recent advances in synthetic chemistry are providing new avenues to access these complex structures.
One powerful approach is the use of a multistage divergence strategy . This method allows for the creation of a large number of unique compounds from a single precursor. For instance, a 162-member library of N-diversified 1-oxa-7-azaspiro[4.5]decan-2-yl-propanes and -butanes was successfully synthesized using this technique. nih.govbohrium.com The strategy introduced diversity at multiple points:
Separation of two initial diastereomers.
Elaboration of each diastereomer into different scaffolds using various reagents.
Final diversification at the nitrogen atom via three different reaction modes. nih.govbohrium.com
Another innovative technique involves visible light-mediated energy transfer catalysis . This has been used to synthesize unique 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes for use in DNA-Encoded Library Technology (DELT). acs.orgresearchgate.netyoutube.com This photocatalytic method allows for the rapid construction of sp³-rich architectures under mild, open-to-air conditions, which is compatible with the sensitive nature of DNA tags. acs.orgyoutube.com
Additionally, relay catalysis systems are being explored. A diastereoselective gold (Au) and palladium (Pd) relay catalytic tandem cyclization has been developed to produce 2-oxa-7-azaspiro[4.5]decane derivatives under mild conditions.
Summary of Novel Synthetic Methodologies
| Methodology | Description | Key Advantages | Resulting Scaffold Example |
|---|---|---|---|
| Multistage Divergence | A single precursor is diversified through sequential reaction pathways involving stereoisomer separation, scaffold elaboration, and functional group modification. nih.govbohrium.com | High efficiency in generating large, diverse libraries from one starting point. | 1-Oxa-7-azaspiro[4.5]decane derivatives nih.gov |
| Visible Light Photocatalysis | Uses a photocatalyst and visible light to mediate a [2+2] cycloaddition, forming the spirocyclic core. acs.orgresearchgate.net | Mild reaction conditions, high efficiency, and compatibility with sensitive substrates like DNA tags. acs.orgyoutube.com | 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptane acs.org |
| Au/Pd Relay Catalysis | A tandem cyclization reaction involving sequential catalysis by gold and palladium complexes to build the spirocyclic system. | High diastereoselectivity and mild reaction conditions. | 2-Oxa-7-azaspiro[4.5]decane derivatives |
These advanced methodologies are crucial for expanding the accessible chemical space of oxa-azaspirocycles, enabling their broader application in high-throughput screening and drug discovery programs.
Prospects for AI and Machine Learning-Assisted Design of Novel Spirocyclic Compounds
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing medicinal chemistry and drug discovery. These computational tools are particularly promising for navigating the vast chemical space and designing novel spirocyclic compounds with optimized, pre-defined properties.
Generative de Novo Design: AI models, such as Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs), can learn from existing chemical data to generate entirely new molecular structures. This allows for the design of novel spirocyclic scaffolds with desired characteristics like high binding affinity, synthetic accessibility, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Property Prediction: Machine learning models can be trained on large datasets to accurately predict the physicochemical and pharmacological properties of virtual compounds. This enables the rapid virtual screening of thousands of potential spirocyclic derivatives, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources.
Reaction Prediction and Synthesis Design: AI is being developed to assist chemists by predicting the outcomes of chemical reactions and proposing viable synthetic routes for complex molecules. This can help overcome the synthetic challenges associated with spirocycles and facilitate the creation of designed compounds.
Companies are already pioneering algorithmic ecosystems to create an "augmented chemist," capable of making faster and more informed decisions by leveraging high-quality, machine-readable data from automated experiments. As these technologies mature, AI and ML will become indispensable tools for designing the next generation of spirocyclic compounds, including derivatives of this compound, for therapeutic and other applications.
Conclusion and Outlook on 9 Oxa 5 Azaspiro 3.6 Decane Research
Summary of Key Advancements and Remaining Challenges in Spirocyclic Heterocycle Chemistry
The synthesis and application of spirocyclic heterocycles have witnessed significant strides in recent years. These compounds, characterized by two rings sharing a single atom, are prevalent in natural products and have demonstrated a wide array of biological activities. nih.gov Key advancements in the field include the development of novel synthetic methodologies that allow for greater control over stereochemistry and the introduction of diverse functionalities. Techniques such as multicomponent reactions and microwave-assisted synthesis have accelerated the discovery and optimization of spirocyclic scaffolds. nih.gov
Despite these advancements, significant challenges persist. The construction of the spirocyclic core, particularly with high stereocontrol, remains a formidable synthetic hurdle. The inherent ring strain and steric hindrance associated with these systems often necessitate the development of bespoke synthetic routes. Furthermore, a comprehensive understanding of the structure-activity relationships (SAR) for many spirocyclic systems is still in its infancy, requiring extensive biological evaluation to unlock their full therapeutic potential.
Identification of Unexplored Synthetic Avenues for the 9-Oxa-5-azaspiro[3.6]decane Framework
Currently, the scientific literature lacks specific, detailed synthetic routes for this compound. However, by examining the synthesis of analogous structures, several potential and unexplored avenues can be proposed. The structural information for this compound is available in chemical databases, confirming its identity. uni.lu
One plausible approach could involve an intramolecular cyclization strategy. This might entail the synthesis of a linear precursor containing both the azetidine (B1206935) and the oxepane (B1206615) ring components, followed by a ring-closing reaction to form the spirocyclic junction. Another potential route could be a [3+4] cycloaddition reaction, a powerful tool for the construction of seven-membered rings, although its application to form a spiro-azetidine system would represent a novel synthetic challenge.
Furthermore, leveraging computational chemistry and predictive modeling could aid in identifying the most thermodynamically and kinetically favorable synthetic pathways. Such in silico studies could guide the selection of starting materials and reaction conditions, thereby streamlining the experimental exploration of these unexplored synthetic avenues.
Future Potential of this compound Analogs as Molecular Probes and Therapeutic Leads
While direct biological data for this compound is not currently available, the therapeutic potential of its analogs can be inferred from related oxa-azaspiro systems. For instance, derivatives of 1-oxa-8-azaspiro[4.5]decane have been investigated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease. nih.gov Additionally, other analogs of this scaffold have been developed as radioligands for sigma-1 receptors, highlighting their potential as imaging agents in neuroscience research. nih.gov
Similarly, analogs of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione have demonstrated potent antitumor activities. mdpi.com These findings suggest that the this compound framework could serve as a valuable scaffold for the design of novel therapeutic agents targeting a range of diseases.
As molecular probes, fluorescently labeled or radiolabeled analogs of this compound could be invaluable tools for studying biological processes. Their rigid conformation could lead to high binding affinity and selectivity for specific biological targets, enabling their use in target identification and validation studies.
Interdisciplinary Approaches for Accelerating Research on Complex Spirocyclic Systems
To unlock the full potential of complex spirocyclic systems like this compound, a concerted and interdisciplinary approach is imperative. This involves a synergistic collaboration between synthetic organic chemists, computational chemists, pharmacologists, and chemical biologists.
Key Areas for Interdisciplinary Collaboration:
| Discipline | Contribution |
| Synthetic Organic Chemistry | Development of novel and efficient synthetic routes to access a diverse library of this compound analogs. |
| Computational Chemistry | In silico screening of virtual libraries to predict biological activity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and to guide synthetic efforts. |
| Pharmacology | High-throughput screening of synthesized compounds to identify biological targets and elucidate mechanisms of action. |
| Chemical Biology | Design and synthesis of chemical probes based on the this compound scaffold for studying cellular pathways and disease mechanisms. |
By fostering such collaborations, the research community can overcome the existing challenges in spirocyclic chemistry and accelerate the translation of these unique molecular architectures from laboratory curiosities to clinically valuable therapeutic agents and research tools. The exploration of the this compound framework, while currently in its nascent stages, holds considerable promise for future discoveries in medicinal chemistry and beyond.
Q & A
Q. What are the established synthetic routes for 9-Oxa-5-azaspiro[3.6]decane, and what key reaction intermediates are involved?
Methodological Answer: The synthesis typically involves cyclocondensation reactions between spirocyclic precursors and nitrogen/oxygen-containing reactants. For example, analogous spiro compounds (e.g., 7-oxa-9-aza-spiro[4.5]decane derivatives) are synthesized via reactions of 2-oxa-spiro[3.4]octane-1,3-dione with benzothiazol-2-yl amines, followed by cyclization with pyrrolidine . Key intermediates include hydroxyl-methyl-substituted amides, characterized by IR spectroscopy (C=O and N-H stretches) and elemental analysis. Reaction conditions (e.g., solvent polarity, temperature) significantly influence yield and purity.
Q. What spectroscopic and analytical techniques are recommended for structural confirmation of this compound derivatives?
Methodological Answer:
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretches at ~3300 cm⁻¹) .
- UV-Vis Spectroscopy : Detects conjugation in benzothiazole derivatives (λ_max ~300–400 nm) .
- Elemental Analysis : Validates purity and stoichiometry (e.g., C, H, N percentages).
- Mass Spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns.
Advanced labs may use X-ray crystallography for absolute configuration determination in spirocyclic systems .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and chemical-resistant goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water flushing .
- Storage : Store in airtight containers under nitrogen to prevent oxidation.
Advanced Research Questions
Q. How can factorial design optimize reaction parameters for synthesizing this compound derivatives?
Methodological Answer: A 2^k factorial design (where k = variables like temperature, catalyst loading, solvent ratio) identifies optimal conditions. For example:
Q. How can researchers resolve contradictions in spectral data for spirocyclic compounds?
Methodological Answer:
- Cross-Validation : Compare IR, NMR, and MS data to identify anomalies (e.g., unexpected peaks).
- Computational Modeling : Density Functional Theory (DFT) predicts vibrational frequencies and NMR chemical shifts, aligning experimental vs. theoretical results .
- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reactants to clarify ambiguous signals in NMR spectra .
Q. What computational approaches are effective for studying the reactivity of this compound in drug design?
Methodological Answer:
- Molecular Dynamics (MD) : Simulates ligand-receptor interactions (e.g., spirocyclic moieties in enzyme active sites).
- QSAR Modeling : Relates structural descriptors (e.g., logP, polar surface area) to biological activity.
- AI-Driven Synthesis : Platforms like COMSOL Multiphysics integrate reaction databases to propose novel synthetic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
